molecular formula C5H4ClN3O4 B1347305 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione CAS No. 878-86-4

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

Cat. No.: B1347305
CAS No.: 878-86-4
M. Wt: 205.55 g/mol
InChI Key: PRHMVAKNXHWSJP-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a heterocyclic compound with the molecular formula C5H4ClN3O4 It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3

Scientific Research Applications

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as a building block for more complex molecules.

Biochemical Analysis

Biochemical Properties

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase . These interactions are primarily due to the compound’s ability to mimic natural substrates or bind to active sites, thereby blocking enzyme activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further modulating their function.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic genes . Moreover, it affects cellular metabolism by inhibiting key enzymes in the folate pathway, leading to reduced nucleotide synthesis and impaired DNA replication. These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as dihydrofolate reductase, through hydrogen bonding and hydrophobic interactions . This binding inhibits enzyme activity, leading to downstream effects on nucleotide synthesis and cell proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several weeks . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent effects on cellular function. These findings suggest that the compound’s biochemical activity is maintained over time, making it suitable for extended experimental applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s accumulation in tissues and its impact on cellular metabolism. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nucleotide synthesis and folate metabolism . It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, inhibiting their activity and disrupting the synthesis of nucleotides. This disruption leads to reduced DNA replication and cell proliferation. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites, further influencing cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, the compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . It can also be transported to the nucleus, where it modulates gene expression by interacting with transcription factors. This dual localization allows this compound to exert its effects on multiple cellular processes, highlighting its versatility as a biochemical modulator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione typically involves the nitration of 6-chloro-3-methyluracil. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces a nitro group at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

    Substitution: Reagents such as amines, thiols, and other nucleophiles are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.

Major Products

    Substitution: Products include derivatives with various substituents replacing the chlorine atom.

    Reduction: The major product is 6-chloro-3-methyl-5-amino-1H-pyrimidine-2,4-dione.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-methyluracil: Lacks the nitro group at the 5-position.

    5-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Similar structure but lacks the chlorine and methyl groups.

    6-chloro-5-nitro-1H-pyrimidine-2,4-dione: Similar but lacks the methyl group at the 3-position.

Uniqueness

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHMVAKNXHWSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(NC1=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289479
Record name MS-1874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878-86-4
Record name 878-86-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MS-1874
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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